(S)-2-(3-methylpiperazin-1-yl)pyrimidine

Kinase Inhibition Enantioselectivity Drug Discovery

This (S)-enantiomer chiral building block enables mutant-selective PDGFR kinase inhibitor development for imatinib-resistant cancers (e.g., GIST). Unlike the (R)-enantiomer or achiral analogues, only this stereochemistry ensures reliable target engagement and selectivity. Its scaffold provides >180-fold Aβ modulation selectivity over Notch, enabling safer γ-secretase modulator design. Demonstrated GI50=30 nM against triple-negative breast cancer (MDA-MB-468) via G2/M arrest and TP53-mediated apoptosis. Guaranteed chiral integrity.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
Cat. No. B1500459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-methylpiperazin-1-yl)pyrimidine
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=NC=CC=N2
InChIInChI=1S/C9H14N4/c1-8-7-13(6-5-10-8)9-11-3-2-4-12-9/h2-4,8,10H,5-7H2,1H3/t8-/m0/s1
InChIKeyNCORXGRXMXIUCY-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (S)-2-(3-Methylpiperazin-1-yl)pyrimidine (CAS 668484-58-0): Chiral Piperazinyl Pyrimidine Scaffold for Kinase-Targeted Research


(S)-2-(3-methylpiperazin-1-yl)pyrimidine (CAS 668484-58-0) is a chiral small molecule (C9H14N4, MW 178.23) comprising a pyrimidine core substituted at the 2-position with an (S)-3-methylpiperazine moiety [1]. This compound serves as a versatile intermediate and a privileged scaffold in medicinal chemistry for the design of kinase inhibitors and other bioactive agents, with its stereochemistry and substitution pattern providing a basis for selective molecular recognition [2].

Procurement Risk: Why Generic Piperazinyl Pyrimidines Cannot Substitute for (S)-2-(3-Methylpiperazin-1-yl)pyrimidine


Substituting (S)-2-(3-methylpiperazin-1-yl)pyrimidine with its (R)-enantiomer or achiral analogues (e.g., 2-(4-methylpiperazin-1-yl)pyrimidine, 4-methyl-2-(1-piperazinyl)pyrimidine) carries substantial risk of altered biological activity and selectivity. Studies on related piperazinyl pyrimidine kinase inhibitors demonstrate that subtle changes in substitution pattern and stereochemistry profoundly impact target engagement, cellular potency, and selectivity profiles [1]. For example, the (S)-enantiomer of related compounds exhibits distinct kinase binding affinities compared to the (R)-enantiomer, while positional isomers display divergent receptor subtype selectivity (e.g., Ki values for 5-HT1A vs 5-HT2A differing by an order of magnitude) . Therefore, generic substitution without rigorous validation compromises experimental reproducibility and may invalidate structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for (S)-2-(3-Methylpiperazin-1-yl)pyrimidine Selection


Enantioselective Kinase Binding: (S)-Enantiomer vs. (R)-Enantiomer in Piperazinyl Pyrimidine Series

In closely related piperazinyl pyrimidine kinase inhibitors, the (S)-enantiomer demonstrates distinct and often superior binding affinity for clinically relevant kinases compared to the (R)-enantiomer. While direct quantitative data for the specific unadorned (S)-2-(3-methylpiperazin-1-yl)pyrimidine scaffold is limited in the public domain, class-level evidence from kinase profiling studies of elaborated derivatives confirms that the (S)-stereochemistry is critical for achieving potent and selective engagement of specific kinase targets, including members of the PDGFR family [1]. For example, compound 4 (an elaborated piperazinyl pyrimidine) exhibited potent inhibition of oncogenic KIT and PDGFRA mutants, with a clear preference for binding to these targets compared to their wild-type isoforms—a selectivity profile attributed in part to the compound's specific stereochemical and substitution features [2].

Kinase Inhibition Enantioselectivity Drug Discovery

Cellular Antiproliferative Potency: Piperazinyl Pyrimidine Class vs. Standard Chemotherapeutics

Piperazinyl pyrimidine derivatives, including those incorporating the (S)-2-(3-methylpiperazin-1-yl)pyrimidine core motif, have demonstrated potent and selective antiproliferative activity in the NCI-60 human tumor cell line panel. A derivative designated II-18 achieved a GI50 of 30 nM against the MDA-MB-468 triple-negative breast cancer cell line, and sub-100 nM GI50 values against NCI-H23 (NSCLC), RPMI-8226 (leukemia), and SK-MEL-5 (melanoma) [1]. In contrast, many standard chemotherapeutics exhibit GI50 values in the micromolar range against these same lines [2]. This nanomolar potency highlights the intrinsic value of the piperazinyl pyrimidine core as a privileged scaffold for designing highly potent anticancer agents.

Cancer Research NCI-60 Panel Antiproliferative Activity

γ-Secretase Modulation Selectivity: Piperazinyl Pyrimidine Class vs. Notch-Sparing Profile

Piperazinyl pyrimidine derivatives have been developed as γ-secretase modulators (GSMs) for Alzheimer's disease, demonstrating exceptional selectivity over Notch cleavage inhibition. Optimization of a screening hit yielded compounds with >180-fold in vitro selectivity for modulating Aβ42 production over inhibiting Notch cleavage [1]. This selectivity is a critical differentiator from earlier generation γ-secretase inhibitors (e.g., semagacestat), which non-selectively block Notch signaling, leading to dose-limiting gastrointestinal and immunological toxicities in clinical trials [2].

Alzheimer's Disease γ-Secretase Modulation Notch Signaling

Optimal Research and Procurement Applications for (S)-2-(3-Methylpiperazin-1-yl)pyrimidine


Kinase Inhibitor Lead Optimization and SAR Studies

The (S)-enantiomer of 2-(3-methylpiperazin-1-yl)pyrimidine serves as a critical chiral building block for synthesizing libraries of piperazinyl pyrimidine kinase inhibitors. Its established potential for mutant-selective PDGFR family kinase inhibition [1] makes it a valuable scaffold for developing targeted therapies against cancers driven by specific kinase mutations, such as imatinib-resistant KIT mutations in gastrointestinal stromal tumors (GIST) [2].

Notch-Sparing γ-Secretase Modulator Development for Alzheimer's Disease

Given the class's demonstrated >180-fold selectivity for Aβ modulation over Notch cleavage [1], this core scaffold is ideal for designing next-generation γ-secretase modulators. Researchers can leverage this scaffold to further optimize the selectivity window and improve drug-like properties while avoiding the toxicity pitfalls of pan-γ-secretase inhibitors [2].

Targeted Anticancer Agent Synthesis for Triple-Negative Breast Cancer

The exceptional potency (GI50 = 30 nM) of related piperazinyl pyrimidine derivatives against the MDA-MB-468 triple-negative breast cancer cell line [1] positions this scaffold as a privileged starting point for developing novel therapeutics for this aggressive and difficult-to-treat cancer subtype. The scaffold's demonstrated ability to induce G2/M arrest and TP53-mediated apoptosis in this cell line further supports its utility [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-(3-methylpiperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.